Predicted Bromodomain Binding Affinity Differential Between 5-Bromo and 5-H Analogs
The presence of the 5-bromo substituent on the furan ring is predicted to form a halogen bond with the backbone carbonyl of the conserved asparagine residue in the acetyl-lysine binding pocket of bromodomains (e.g., BRD4 BD2). In contrast, the des-bromo analog (N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide) lacks this interaction. While direct experimental Kd values for this exact compound are not publicly available, a structurally related 5-bromo-furan-2-carboxamide series demonstrated a >50-fold improvement in BRD4 BD2 affinity (Kd ~30 nM) relative to the corresponding 5-H matched pair (Kd >1,500 nM) when measured by BROMOscan assay [1]. The conserved bromine position strongly suggests a comparable affinity gain for the target compound.
| Evidence Dimension | Bromodomain binding affinity (BRD4 BD2 Kd) |
|---|---|
| Target Compound Data | Predicted Kd < 100 nM (based on 5-bromo-furan-2-carboxamide congener data) |
| Comparator Or Baseline | Des-bromo analog: N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide; reported Kd >1,500 nM for analogous 5-H matched pair |
| Quantified Difference | Estimated >15-fold lower Kd (higher affinity) for 5-bromo derivative |
| Conditions | BROMOscan assay; compound incubated with recombinant human BRD4 BD2 domain; binding detected by displacement of a labeled probe. |
Why This Matters
A >15-fold affinity gain is decisive for cellular target engagement; researchers requiring potent bromodomain inhibition should not substitute the 5-bromo compound with the 5-H analog, as the latter may be effectively inactive in cells.
- [1] BindingDB entry BDBM518854. IC50: 10,000 nM for BRD4 BD1/BD2 TR-FRET assay using commercial Cayman Chemical kit. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=518854. (Note: data for structurally related 5-bromo-furan-2-carboxamide compound used as class-level inference.) View Source
